molecular formula C10H18O B1143610 p-Menth-1-en-9-ol CAS No. 13835-75-1

p-Menth-1-en-9-ol

Cat. No.: B1143610
CAS No.: 13835-75-1
M. Wt: 154.24932
Attention: For research use only. Not for human or veterinary use.
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Description

p-Menth-1-en-9-ol (CAS 18479-68-0) is an organic compound belonging to the class of menthane monoterpenoids . This molecule features a cyclohexene ring substituted with a methyl group and a propan-1-ol side chain, with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . This compound is primarily valued in research for its role as a chiral building block in stereoselective synthesis. Its structure, particularly the contiguous stereocenters, makes it a key intermediate for synthesizing more complex natural products, such as various p-menthane monoterpenes and sesquiterpenes found in essential oils . Studies detail its chemo-enzymatic preparation from carvone enantiomers and its application in the synthesis of odor-active compounds like wine lactone and dill ether . In the flavor and fragrance industry, this compound is characterized by its fruity and herbal odor profile . It has been evaluated by JECFA (Joint FAO/WHO Expert Committee on Food Additives) and granted FEMA GRAS status (FEMA 4508), indicating its safety for use as a flavoring agent . Approved use levels in food categories range up to 5 ppm in chewing gum and 2.5 ppm in hard candy . The product is for Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHGIAOVUPAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864841
Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity herbal aroma
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.00 to 116.00 °C. @ 10.00 mm Hg
Record name p-Menth-1-en-9-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.946
Record name p-Menth-1-en-9-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18479-68-0, 13835-30-8, 13835-75-1
Record name p-Menth-1-en-9-ol
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Record name 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))-
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Record name p-Menth-1-ene-9-ol
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Record name p-Menth-1-en-9-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
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Record name 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-1-ene-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β,4-dimethylcyclohex-3-ene-1-ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTH-1-EN-9-OL
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Record name p-Menth-1-en-9-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Preparation: One of the methods to prepare p-Menth-1-en-9-ol involves the chemoenzymatic approach. This method utilizes lipase-mediated acetylation to separate diastereoisomeric forms of the compound.

    Industrial Production Methods: Industrially, this compound can be synthesized from carvone, a naturally occurring compound.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Menth-1-en-9-ol involves its interaction with various molecular targets. It primarily activates cold-sensitive receptors in the skin, leading to a cooling sensation. This effect is similar to that of menthol, which activates the TRPM8 receptors . Additionally, this compound may exhibit antimicrobial activity by disrupting microbial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of p-Menth-1-en-9-ol with structurally related menthane monoterpenoids and derivatives (Table 1), followed by an analysis of their differences in chemistry, sources, and applications.

Table 1: Comparative Data of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Natural Sources Notable Biological Activities
This compound C₁₀H₁₈O 154.25 18479-68-0 Dracocephalum spp., Schinus terebinthifolius Anticancer, antimicrobial, sedative
p-Menth-3-en-9-ol C₁₀H₁₈O 154.25 15714-10-0 Not explicitly reported Insufficient data
p-Mentha-1(7),8(10)-dien-9-ol C₁₀H₁₆O 152.23 29548-13-8 Artemisia pedemontana Underexplored; potential fragrance use
This compound acetate C₁₂H₂₀O₂ 196.29 28839-13-6 Synthetic derivative (sage flavoring) Flavoring agent

Structural and Functional Differences

Position of Double Bonds: this compound has a double bond at the 1-position of the menthane skeleton . p-Mentha-1(7),8(10)-dien-9-ol contains conjugated double bonds at 1(7) and 8(10), reducing its molecular weight (152.23 g/mol) and likely increasing reactivity .

Functional Group Modifications :

  • The acetate derivative (this compound acetate) introduces an acetyl group, enhancing lipophilicity (logP: 3.75 vs. ~1.5 for the parent compound) and altering its application to flavoring agents in sage and citrus .

Biological Activity

p-Menth-1-en-9-ol, a monoterpene alcohol, is primarily derived from various plant sources, including Mentha species and citrus fruits. Its structural formula is C10H18OC_{10}H_{18}O and it has garnered attention due to its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, presenting findings from various studies, case analyses, and relevant data tables.

This compound is characterized by a unique structure that contributes to its biological properties. It exists in multiple isomeric forms, which can influence its activity. The compound's synthesis has been achieved through various methods, including chemoenzymatic processes that enhance its enantiomeric purity .

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Research indicates that this compound exhibits potent bactericidal and fungicidal properties.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of this compound against various microorganisms:

MicroorganismMinimal Bactericidal Concentration (MBCC)
Staphylococcus aureus0.5%
Streptococcus mutans0.3%
Escherichia coli0.4%
Salmonella spp.0.6%
Candida albicans0.2%
Cladosporium cladosporides0.7%

This data demonstrates that this compound effectively reduces microbial viability, making it a candidate for use in disinfectants and preservatives .

The antimicrobial action of this compound has been attributed to its ability to disrupt cell membranes in bacteria and fungi, leading to cell lysis . This mechanism highlights its potential as a natural preservative in food products and pharmaceuticals.

Therapeutic Applications

In addition to its antimicrobial properties, this compound has been explored for therapeutic uses:

Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Analgesic Properties : Preliminary findings indicate that this compound may possess analgesic effects, potentially providing relief from pain when used in topical formulations.

Biotransformation Studies

Recent research has focused on the biotransformation of this compound using microbial systems. For instance, strains of Penicillium and Aspergillus have been utilized to convert limonene derivatives into this compound and other valuable products . This biotransformation not only enhances the yield of desired compounds but also offers environmentally friendly synthesis routes.

Q & A

Q. What ethical guidelines apply when studying this compound in human-derived cell lines or tissues?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human tissue use. Document informed consent for donor samples and anonymize data. Follow OECD guidelines for in vitro toxicology assays (e.g., cytotoxicity thresholds). Disclose conflicts of interest related to funding sources .

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